SULFO-TAG NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SULFO-TAG NHS Ester, also known as N-hydroxysulfosuccinimide ester, is a compound that readily couples to primary amine groups of proteins. It is widely used in the field of bioconjugation, particularly for labeling proteins and other molecules that contain primary amines, such as lysine residues. The conjugates formed with this compound are stable, can be used at low concentrations, and exhibit low non-specific binding, making them highly suitable for sensitive detection applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SULFO-TAG NHS Ester involves the reaction of N-hydroxysulfosuccinimide with a carboxyl-containing molecule in the presence of a dehydrating agent such as carbodiimide (EDC). This reaction forms a semi-stable NHS ester, which can then be reacted with primary amines to form stable amide bonds . The reaction is typically carried out under mildly basic conditions (pH 7.8) to favor the nucleophilic attack by the unprotonated amine on the ester, resulting in amide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous multi-lot testing to ensure reproducibility and precision. The product is often developed with exceptional intra-lot and inter-lot consistency, making it ideal for validated environments and longitudinal studies .
Chemical Reactions Analysis
Types of Reactions
SULFO-TAG NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is favored at slightly alkaline pH and occurs rapidly under mild conditions .
Common Reagents and Conditions
Reagents: N-hydroxysulfosuccinimide, carbodiimide (EDC), primary amines.
Conditions: Mildly basic pH (around 7.8), aqueous or organic solvents, room temperature
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the SULFO-TAG label to the target molecule .
Scientific Research Applications
SULFO-TAG NHS Ester is extensively used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of SULFO-TAG NHS Ester involves the formation of a stable amide bond between the NHS ester and the primary amine group of the target molecule. This reaction is facilitated by the nucleophilic attack of the unprotonated amine on the ester, resulting in the release of N-hydroxysulfosuccinimide and the formation of the amide bond . The charged sulfonate group on the NHS ester increases the water-solubility of the conjugate, enhancing its stability and reducing non-specific binding .
Comparison with Similar Compounds
SULFO-TAG NHS Ester is similar to other NHS esters, such as N-hydroxysuccinimide ester, but with the addition of a sulfonate group that increases its water-solubility. This unique feature makes this compound more suitable for applications requiring high solubility and low non-specific binding . Other similar compounds include:
N-hydroxysuccinimide ester: Lacks the sulfonate group, resulting in lower water-solubility.
Imidoesters: Another class of amine-reactive crosslinkers, but with different reactivity and stability profiles.
This compound stands out due to its exceptional performance characteristics, making it the preferred choice for many bioconjugation applications .
Properties
CAS No. |
482618-42-8 |
---|---|
Molecular Formula |
C43H39N7Na2O16RuS4 |
Molecular Weight |
1185.1 g/mol |
IUPAC Name |
disodium;(2,5-dioxopyrrolidin-1-yl) 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;ruthenium(2+);[2-[4-(sulfonatomethyl)pyridin-2-yl]pyridin-4-yl]methanesulfonate |
InChI |
InChI=1S/C19H19N3O4.2C12H12N2O6S2.2Na.Ru/c1-13-7-9-20-15(11-13)16-12-14(8-10-21-16)3-2-4-19(25)26-22-17(23)5-6-18(22)24;2*15-21(16,17)7-9-1-3-13-11(5-9)12-6-10(2-4-14-12)8-22(18,19)20;;;/h7-12H,2-6H2,1H3;2*1-6H,7-8H2,(H,15,16,17)(H,18,19,20);;;/q;;;2*+1;+2/p-4 |
InChI Key |
GPSOIZKEYLTPJQ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)ON3C(=O)CCC3=O.C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].C1=CN=C(C=C1CS(=O)(=O)[O-])C2=NC=CC(=C2)CS(=O)(=O)[O-].[Na+].[Na+].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.